molecular formula C13H22O6 B610241 Propargyl-PEG4-(CH2)3-acid CAS No. 1872433-74-3

Propargyl-PEG4-(CH2)3-acid

Cat. No.: B610241
CAS No.: 1872433-74-3
M. Wt: 274.31
InChI Key: OEXSTNURGGFVTN-UHFFFAOYSA-N
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Description

Propargyl-PEG4-(CH2)3-acid: is a polyethylene glycol (PEG) derivative containing a propargyl group with a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage .

Mechanism of Action

Target of Action

Propargyl-PEG4-(CH2)3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . This technology uses two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound features a carboxylic acid at one end and a propargyl group at the other . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . The compound can be used in the synthesis of PROTACs, which act as stoichiometric degraders, resulting in degradation of target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the action of this compound is the degradation of target proteins . For example, in the synthesis of BTK-IAP PROTACs, the compound leads to the degradation of Bruton’s Tyrosine Kinase (BTK) protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction between the propargyl group and azide-bearing compounds can be affected by the presence of copper ions . Additionally, the compound’s stability may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG4-(CH2)3-acid can be synthesized through the modification of commercially available α-hydroxyl ω-carboxyl PEG. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG4-(CH2)3-acid is unique due to its specific PEG spacer length and the presence of both a propargyl group and a terminal carboxylic acid. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXSTNURGGFVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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